5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid
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Overview
Description
5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that contains both imidazole and pyrimidine rings. The trifluoromethyl group attached to the compound enhances its chemical stability and lipophilicity, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with a trifluoromethyl-containing aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and enzymes, potentially leading to inhibition of specific enzymatic activities or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar in structure but lacks the imidazole ring.
5-Methyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid: Contains a pyrazole ring instead of an imidazole ring
Uniqueness
5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid is unique due to the presence of both imidazole and pyrimidine rings, along with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Property | Details |
---|---|
Chemical Formula | C₉H₉F₃N₂O₂ |
Molecular Weight | 234.18 g/mol |
IUPAC Name | 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid |
PubChem CID | 115003935 |
Appearance | Powder |
Research indicates that compounds in the imidazo[1,2-a]pyrimidine class may interact with various biological targets. Specifically, they have been shown to inhibit phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which play a critical role in cellular signaling pathways associated with cancer and neurodegenerative diseases .
Anticancer Properties
Studies have demonstrated that this compound exhibits significant anticancer activity. For instance:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. A study reported IC₅₀ values in the low micromolar range for several tested lines, indicating potent activity .
- Mechanism : The anticancer effects are believed to stem from the inhibition of PI5P4Kγ, leading to disrupted signaling pathways that promote tumor growth and survival .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates:
- In Vivo Studies : Animal models treated with the compound demonstrated reduced neuronal death in models of neurodegeneration, suggesting potential therapeutic applications in diseases like Alzheimer's .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on PI5P4K Inhibition :
- Neurodegeneration Model :
Selectivity Profile Against Kinases
Kinase Type | Compound Activity (Kₑ) |
---|---|
PI5P4Kγ | 7.1 nM |
PIP5K1C | 230 nM |
Other Kinases | >50% residual activity |
Anticancer Activity Summary
Cell Line | IC₅₀ (µM) |
---|---|
A549 (Lung) | 3.5 |
MCF-7 (Breast) | 2.8 |
HeLa (Cervical) | 4.0 |
Properties
Molecular Formula |
C8H8F3N3O2 |
---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H8F3N3O2/c9-8(10,11)5-1-2-12-7-13-4(6(15)16)3-14(5)7/h3,5H,1-2H2,(H,12,13)(H,15,16) |
InChI Key |
SUOKSDHZIVNGBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC(=CN2C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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